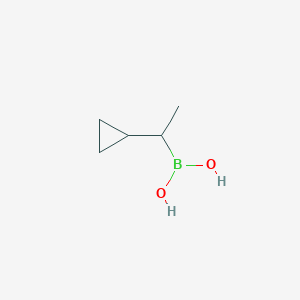

1-Cyclopropylethylboronic acid

Description

Properties

Molecular Formula |

C5H11BO2 |

|---|---|

Molecular Weight |

113.95 g/mol |

IUPAC Name |

1-cyclopropylethylboronic acid |

InChI |

InChI=1S/C5H11BO2/c1-4(6(7)8)5-2-3-5/h4-5,7-8H,2-3H2,1H3 |

InChI Key |

WTENMDKLZBJWPY-UHFFFAOYSA-N |

Canonical SMILES |

B(C(C)C1CC1)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability of 1-Cyclopropylethylboronic Acid: A Technical Guide

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of 1-Cyclopropylethylboronic acid , a specialized building block in modern drug discovery. It is designed for researchers requiring actionable data on handling, storage, and experimental validation.

Executive Summary

1-Cyclopropylethylboronic acid represents a strategic bioisostere in medicinal chemistry, offering the metabolic robustness of the cyclopropyl moiety combined with the unique reactivity of the boronic acid function. However, its application is frequently bottlenecked by a misunderstood stability profile. Unlike arylboronic acids, this secondary alkylboronic acid is relatively resistant to protodeboronation but exhibits a complex thermodynamic equilibrium with its boroxine anhydride and high susceptibility to oxidative degradation. This guide details the physicochemical drivers of these behaviors and provides validated protocols for their assessment.

Physicochemical Profile & Structural Significance[1]

Chemical Architecture

The molecule consists of a secondary boron center attached to a 1-cyclopropylethyl scaffold.

-

Steric Environment: The

-branching (methyl group) and the adjacent cyclopropyl ring create a sterically congested environment around the boron atom. This steric bulk kinetically stabilizes the C-B bond against nucleophilic attack compared to primary alkylboronic acids. -

Electronic Effects: The cyclopropyl group exerts a unique electronic influence (pseudo-

character), acting as a weak electron donor. This subtly modulates the Lewis acidity of the boron center, typically increasing the pKa slightly relative to simple isopropylboronic acid (estimated pKa

The Stability Triad

The stability of this compound rests on three thermodynamic pillars:

-

Boroxine Equilibrium: The reversible dehydration to the cyclic anhydride.

-

Oxidative Susceptibility: The vulnerability of the C(sp

)-B bond to radical and ionic oxidation. -

Protodeboronation Resistance: The kinetic inertness of the C-B bond to hydrolysis relative to heteroaryl analogs.

Thermodynamic Fundamentals: The Boroxine Equilibrium

In the solid state and non-aqueous solvents, 1-Cyclopropylethylboronic acid does not exist purely as a monomer. It exists in a dynamic equilibrium with its trimeric anhydride, the boroxine. Understanding this is critical for accurate stoichiometry in cross-coupling reactions.

The Mechanism of Interconversion

Contrary to the simplified

Key Insight: The formation of the boroxine is entropy-driven (release of 3 water molecules) but enthalpically penalized (strain in the six-membered boroxine ring). For sterically bulky groups like 1-cyclopropylethyl, the equilibrium often shifts towards the monomer in the presence of even trace moisture.

Visualization of the Equilibrium Pathway

The following diagram illustrates the stepwise dehydration pathway validated by kinetic isotope effect studies.

Caption: Stepwise dehydration of 1-Cyclopropylethylboronic acid to its thermodynamic boroxine sink. Blue arrows indicate dehydration; red dashed arrows indicate hydrolysis.

Degradation Pathways: The Stability Challenge

Oxidative Instability (Primary Failure Mode)

The C(sp

-

Mechanism: Autoxidation occurs via a radical chain mechanism initiated by molecular oxygen, forming a peroxyborane intermediate which rearranges to a borate ester.

-

Causality: The secondary alkyl radical formed during homolysis is stabilized by the adjacent cyclopropyl ring (cyclopropylcarbinyl radical stability), lowering the activation energy for radical initiation.

-

Practical Implication: Samples must be stored under argon/nitrogen at -20°C. "Air-stable" claims often refer to short-term handling, not long-term storage.

Protodeboronation (Secondary Failure Mode)

Unlike 2-pyridyl or electron-poor arylboronic acids, 1-cyclopropylethylboronic acid is kinetically stable toward protodeboronation under neutral and mild basic conditions.

-

Why? The mechanism typically requires the formation of a boronate "ate" complex followed by ipso-protonation. The steric bulk of the 1-cyclopropylethyl group hinders the approach of the proton source to the C-B bond, and the lack of a

-system prevents the stabilization of the leaving group anion seen in aryl systems.

Experimental Protocols for Stability Assessment

Protocol 1: Quantifying Boroxine Content via Variable Temperature (VT) NMR

Purpose: To determine the precise monomer/trimer ratio in your solvent of choice, ensuring accurate stoichiometry.

Reagents:

-

Deuterated solvent (THF-

or Toluene- -

Internal standard: 1,3,5-Trimethoxybenzene (inert).

Methodology:

-

Preparation: Dissolve 20 mg of 1-Cyclopropylethylboronic acid in 0.6 mL of dry solvent. Add 5 mg of internal standard.

-

Drying: Add 4Å molecular sieves (activated) to the tube to drive equilibrium to the boroxine (optional, if testing "dry" state).

-

Acquisition:

-

Acquire

H NMR at 25°C. -

Look for the

-proton signal (CH-B). The boroxine signal is typically downfield (deshielded) by 0.2–0.5 ppm relative to the monomer.

-

-

VT-Experiment:

-

Heat probe to 60°C in 10°C increments.

-

Observation: As temperature rises, entropy favors the boroxine (release of water).[1] If the spectrum simplifies to a single set of peaks at high T, the exchange is fast on the NMR timescale.

-

-

Calculation:

Note: In dry solvents, [H

Protocol 2: Oxidative Stress Test (Accelerated Aging)

Purpose: To validate storage conditions or formulation stability.

Methodology:

-

Prepare a 50 mM solution of the boronic acid in 1:1 MeOH:Phosphate Buffer (pH 7.4).

-

Control: Store one aliquot under Argon.

-

Challenge: Add H

O -

Monitoring: Monitor disappearance of the starting material by HPLC-MS or

H NMR every 15 minutes for 2 hours. -

Analysis: A stable alkylboronic acid should show <10% degradation over 1 hour under stoichiometric peroxide challenge. 1-Cyclopropylethylboronic acid typically degrades rapidly (t

min) under these conditions, confirming the need for rigorous exclusion of oxidants.

Stabilization Strategies

If the thermodynamic instability impedes your workflow, convert the free acid to a protected surrogate.

| Strategy | Derivative | Mechanism of Stabilization | Suitability |

| MIDA Boronate | N-Methyliminodiacetic acid ester | Hybridization shift ( | High. Ideal for storage and slow-release cross-coupling. |

| Trifluoroborate | Potassium salt ( | Ionic lattice formation; complete resistance to oxidation. | Medium. Requires hydrolysis (often harsh) to reactivate. |

| Pinacol Ester | Pinacol boronate | Steric bulk and chelation effect reduce hydrolysis rate. | High. Standard for lipophilic handling, though still susceptible to oxidation over time. |

References

-

Protodeboronation Kinetics: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2017.[2] Link

-

Boroxine Equilibrium: Li, C., et al. "The Boroxine–Boronic Acid Equilibrium."[1][2][3] Journal of the American Chemical Society, 2021. Link

-

Oxidative Stability: Bull, S. D., et al. "Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly." Accounts of Chemical Research, 2013. Link

-

Synthesis & Applications: Uno, B. E., et al. "Nanomole-scale synthesis and screening of organoboron compounds." Nature Chemistry, 2021. Link

Sources

An In-depth Technical Guide to the Solubility of 1-Cyclopropylethylboronic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Cyclopropylethylboronic acid, a valuable building block in contemporary drug discovery and organic synthesis. Recognizing the scarcity of direct, publicly available solubility data for this specific compound, this document establishes a predictive framework grounded in the physicochemical properties of boronic acids and substantiated by empirical data from structurally analogous compounds. We delve into the fundamental molecular interactions governing solubility, present qualitative and extrapolated quantitative insights, and provide a robust, step-by-step experimental protocol for determining precise solubility in any given organic solvent system. This guide is intended to empower researchers, process chemists, and formulation scientists to make informed decisions, streamline development, and mitigate risks associated with solvent selection for reactions, purifications, and formulations involving 1-Cyclopropylethylboronic acid.

Introduction: The Critical Role of Solubility in Boronic Acid Chemistry

Boronic acids and their derivatives are cornerstones of modern synthetic chemistry, most famously for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Small, non-aromatic boronic acids, such as 1-Cyclopropylethylboronic acid, are increasingly sought-after as versatile building blocks for introducing complex three-dimensional motifs into drug candidates, thereby enhancing properties like metabolic stability and binding affinity.

The practical utility of any chemical reagent, however, is fundamentally governed by its solubility. For drug development professionals, solubility data is paramount for:

-

Process Development: Selecting appropriate solvents to ensure homogeneous reaction conditions, which directly impacts reaction kinetics, yield, and purity.

-

Purification: Designing efficient crystallization, extraction, and chromatographic purification strategies.

-

Formulation: Developing stable and deliverable dosage forms for preclinical and clinical studies.

This guide addresses the specific challenges and considerations for understanding and determining the solubility of 1-Cyclopropylethylboronic acid.

Physicochemical Properties of Cycloalkylboronic Acids

To understand the solubility of 1-Cyclopropylethylboronic acid, we must first examine its intrinsic properties and those of its parent compound, cyclopropylboronic acid.

| Property | Cyclopropylboronic Acid | 1-Cyclopropylethylboronic Acid (Predicted) |

| Molecular Formula | C₃H₇BO₂ | C₅H₁₁BO₂ |

| Molecular Weight | 85.90 g/mol [2] | 113.95 g/mol |

| Structure |  | Structure not available in public databases. Assumed structure: Ethyl group at the 1-position of the cyclopropyl ring, attached to the boronic acid moiety. |

| Hydrogen Bond Donors | 2[2] | 2 |

| Hydrogen Bond Acceptors | 2[2] | 2 |

| Predicted LogP | ~0.2-0.5 | ~1.0-1.5 (Increased lipophilicity due to the ethyl group) |

The key feature is the B(OH)₂ group, which is polar and capable of strong hydrogen bonding, both as a donor (the two -OH groups) and as an acceptor (the oxygen atoms). This dual nature dictates its interaction with solvents. The cyclopropylethyl group is nonpolar and lipophilic, and its increased size compared to a simple cyclopropyl group will enhance solubility in less polar organic solvents.

Core Principles Governing Boronic Acid Solubility

The solubility of a boronic acid is a complex interplay between the solid-state properties of the solute and its interaction with the solvent.

The Solute: Crystal Packing and Boroxine Formation

In the solid state, boronic acid molecules are often arranged in crystal lattices stabilized by extensive intermolecular hydrogen bonds, forming dimeric or polymeric structures.[3] Overcoming this crystal lattice energy is the first hurdle for dissolution.

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[4]

This equilibrium is crucial because the boroxine is typically much less polar and less soluble than the corresponding boronic acid, especially in polar solvents. The position of this equilibrium depends on the solvent, temperature, and the presence of water.[4] This can lead to inconsistencies in solubility measurements if the sample is not pure or if conditions are not carefully controlled.[4]

The Solvent: The "Like Dissolves Like" Paradigm

The ability of a solvent to dissolve a boronic acid depends on its ability to disrupt the intermolecular forces in the solute's crystal lattice and form favorable solute-solvent interactions.

-

Polar Protic Solvents (e.g., Alcohols): These can act as both hydrogen bond donors and acceptors, effectively solvating the -B(OH)₂ group. However, their utility can be complex due to potential esterification reactions with the boronic acid.

-

Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These are often excellent choices. Their ability to act as strong hydrogen bond acceptors allows them to break up the boronic acid's hydrogen-bonded network. Studies on phenylboronic acid show high solubility in ketones and ethers.[4][5][6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These are generally poor solvents for free boronic acids. They cannot effectively solvate the polar -B(OH)₂ group, leading to very low solubility.[4][5][6]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These offer intermediate polarity and can provide moderate solubility, sufficient for many synthetic applications.[1][4][5][6]

Predicted Solubility Profile of 1-Cyclopropylethylboronic Acid

While specific experimental data for 1-Cyclopropylethylboronic acid is not available, we can construct a reliable, predictive profile based on data from analogous compounds. The following table presents solubility data for phenylboronic acid, which serves as a well-studied model for the behavior of the boronic acid functional group in various solvent classes.

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents at 25 °C (298.15 K) (Data extrapolated and compiled from graphical representations in cited literature)

| Solvent Class | Solvent | Polarity (Dielectric Constant)¹ | Mole Fraction (x) at ~25°C | Qualitative Solubility | Reference |

| Ketone | Acetone | 21.0 | ~0.15 | High | [5] |

| Ether | Dipropyl Ether | 3.4 | ~0.12 | High | [5] |

| Chlorinated | Chloroform | 4.8 | ~0.02 | Moderate | [5] |

| Hydrocarbon | Methylcyclohexane | 2.0 | <0.001 | Very Low | [5] |

¹Dielectric constants from various sources, e.g.,[7].

Expert Interpretation and Prediction for 1-Cyclopropylethylboronic Acid:

-

High Solubility in Polar Aprotic Solvents: We predict that 1-Cyclopropylethylboronic acid will exhibit its highest solubility in polar aprotic solvents like acetone, tetrahydrofuran (THF), and ethyl acetate . The hydrogen bond accepting capability of these solvents is the dominant factor.

-

Moderate Solubility in Ethers and Chlorinated Solvents: Good solubility is also expected in ethers and chlorinated solvents like dichloromethane (DCM) . These are often ideal for synthetic reactions, balancing solubility with ease of removal.

-

Low to Negligible Solubility in Nonpolar Solvents: Solubility in nonpolar hydrocarbons such as hexanes, heptane, and toluene is expected to be very low . These solvents are more suitable as anti-solvents for crystallization and precipitation.

-

Impact of the Cyclopropylethyl Group: Compared to phenylboronic acid, the cyclopropylethyl group is more aliphatic and lipophilic. This structural change will likely increase its solubility in solvents of lower polarity (e.g., DCM, toluene) relative to its solubility in highly polar solvents, though the overall trend will remain the same.

Experimental Protocol for Solubility Determination (Dynamic Method)

To obtain precise, reliable data, an experimental determination is essential. The dynamic (polythermal) method is a trustworthy and efficient technique for measuring solubility.[1][4][5] It involves slowly heating a slurry of the solute in the solvent at a known composition until complete dissolution is observed.

Apparatus and Materials

-

Jacketed glass vessel with a magnetic stirrer.

-

Circulating fluid bath for precise temperature control (e.g., ±0.1 °C).

-

Calibrated digital thermometer.

-

Turbidity sensor or laser light source and detector to precisely observe the point of dissolution. Visual observation can be used but is less precise.

-

Analytical balance (±0.0001 g).

-

1-Cyclopropylethylboronic acid (ensure high purity and dry).

-

Organic solvent of interest (anhydrous grade).

Step-by-Step Methodology

-

Preparation: Accurately weigh a specific amount of 1-Cyclopropylethylboronic acid and the chosen solvent into the glass vessel. The total composition (mole fraction) must be known precisely.

-

Equilibration: Place the vessel in the fluid bath and begin stirring vigorously to ensure a uniform suspension.

-

Heating: Start heating the mixture at a slow, controlled rate (e.g., 0.1-0.2 °C per minute). A slow heating rate is critical to ensure the system remains at thermal equilibrium.

-

Observation: Continuously monitor the turbidity of the solution. The solubility temperature (T_sol) is the exact temperature at which the last solid particles disappear, and the solution becomes perfectly clear.

-

Data Recording: Record the T_sol for the specific composition.

-

Iteration: Repeat steps 1-5 for several different compositions (mole fractions) to build a dataset.

-

Data Analysis: Plot the recorded solubility temperatures (T_sol) against the corresponding mole fractions (x) of the boronic acid. This plot represents the solubility curve for that specific solute-solvent system.

Conclusion and Recommendations

While direct quantitative data for 1-Cyclopropylethylboronic acid is not yet published, a strong predictive framework can be established based on fundamental chemical principles and data from analogous compounds.

-

Recommended Solvents for High Solubility: For creating stock solutions or running reactions requiring high concentrations, polar aprotic solvents such as THF, acetone, and 2-MeTHF are recommended.

-

Recommended Solvents for Reactions: For general synthetic applications, DCM and Ethyl Acetate often provide an optimal balance of solubility, reaction compatibility, and ease of workup.

-

Recommended Solvents for Purification: For crystallization, a binary solvent system is often effective. A good starting point would be to dissolve the compound in a minimal amount of a good solvent (e.g., Ethyl Acetate) and add a nonpolar anti-solvent (e.g., Heptane) until turbidity is observed, followed by controlled cooling.

Final Recommendation: The insights in this guide provide a robust starting point for solvent selection. However, for critical process development and optimization, it is imperative to use the provided experimental protocol to determine the precise solubility of 1-Cyclopropylethylboronic acid under the specific conditions of temperature and pressure relevant to your application.

References

-

MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Available at: [Link]

-

ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

KU ScholarWorks. (Date N/A). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available at: [Link]

-

Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

-

SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

-

PMC. (Date N/A). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Available at: [Link]

-

ResearchGate. (Date N/A). Solubility of investigated compounds in water. Phenylboronic acid.... Available at: [Link]

-

ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

-

Wiley-VCH. (Date N/A). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

-

PubChem - NIH. (Date N/A). Cyclopropylboronic acid. Available at: [Link]

-

PubChem - NIH. (Date N/A). Cyclobutylboronic acid. Available at: [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - Cyclopropylboronic acid, pinacol ester. Available at: [Link]

-

PubChem - NIH. (Date N/A). Cyclopropanecarboxylic acid. Available at: [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclopropylboronic acid | C3H7BO2 | CID 2760897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

A Senior Application Scientist’s Guide to Cyclopropyl-Substituted Boronic Acids: From Synthesis to Strategic Application in Drug Discovery

Abstract

The cyclopropyl ring, a seemingly simple three-membered carbocycle, has emerged as a "privileged" motif in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer a powerful tool to address multifaceted challenges in drug design, from enhancing potency to improving metabolic stability. Cyclopropyl-substituted boronic acids and their derivatives have become indispensable reagents for strategically introducing this valuable fragment. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical building blocks. We will delve into the causality behind common synthetic methodologies, examine their cornerstone application in Suzuki-Miyaura cross-coupling, and present field-proven insights into their role in developing next-generation therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the full potential of cyclopropyl boronic acids in their discovery programs.

The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The increasing prevalence of the cyclopropyl group in clinical candidates and FDA-approved drugs is not a matter of chance; it is a direct result of its unique and beneficial physicochemical properties.[1][2] Unlike flexible alkyl chains, the cyclopropyl ring imposes a rigid conformational constraint on a molecule. This rigidity can pre-organize a ligand into a bioactive conformation, minimizing the entropic penalty upon binding to its biological target and often leading to a significant enhancement in potency.[3][4][5]

Key features of the cyclopropane ring that medicinal chemists exploit include:

-

Unique Geometry and Bonding: The three carbon atoms are coplanar, with strained C-C bonds (1.51 Å) that possess enhanced π-character.[3][4] This allows the ring to act as a bioisosteric replacement for functionalities like alkenes or even carbonyl groups, modulating electronic properties while maintaining a specific spatial orientation.[1][5]

-

Metabolic Stability: The C-H bonds of a cyclopropyl group are shorter and stronger than those in analogous alkanes.[3][4] This intrinsic strength makes them less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug clearance. Strategically placing a cyclopropyl group at a known site of metabolism can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[1][3]

-

Improved Physicochemical Properties: Incorporation of this small, lipophilic group can fine-tune a compound's properties to overcome common drug discovery hurdles. It can enhance membrane permeability, decrease plasma clearance, and reduce off-target effects by improving selectivity.[3][4]

The confluence of these benefits makes the cyclopropyl fragment a versatile tool for addressing challenges in potency, selectivity, and pharmacokinetics.[4] Consequently, efficient and robust methods for its introduction are of paramount importance.

Cyclopropyl Boronic Acids: The Gateway Reagents

While several methods exist to form cyclopropane rings, the direct installation of a pre-formed cyclopropyl group onto an aromatic or heteroaromatic core is often the most efficient strategy in a discovery setting. Cyclopropyl boronic acids and their stable ester derivatives (e.g., pinacol esters) have become the reagents of choice for this purpose.[6][7]

Their utility is primarily rooted in their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] Compared to more reactive organometallic precursors like organozinc or Grignard reagents, boronic acids offer a superior balance of reactivity and stability.[6] They are typically crystalline, air- and moisture-stable solids that are easy to handle and store, a critical advantage in both library synthesis and scale-up operations.[6][10][11]

Synthesis of Cyclopropyl Boronic Acids and Their Derivatives

A reliable supply of high-purity cyclopropyl boronic acid is the foundation for its successful application. Several synthetic routes have been established, with the choice often depending on the starting materials, scale, and desired purity.

Primary Synthesis via Organometallic Intermediates

The most common and straightforward laboratory-scale synthesis involves the reaction of a cyclopropyl organometallic species with a boron electrophile.[6][8]

Causality of the Method: This approach leverages the well-established reactivity of Grignard or organolithium reagents. The cyclopropyl anion, generated in situ, is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate. The resulting borate complex is then hydrolyzed under acidic conditions to yield the final boronic acid. The choice of trimethyl or triisopropyl borate is often one of convenience and reaction temperature control.

Detailed Protocol: Synthesis of Cyclopropylboronic Acid

-

Grignard Formation: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclopropyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux. Continue stirring until most of the magnesium has been consumed.

-

Borylation: Cool the resulting Grignard solution to -78 °C (dry ice/acetone bath). In a separate flask, prepare a solution of trimethyl borate in anhydrous THF and cool it to -78 °C. Slowly add the borate solution to the Grignard reagent via cannula. The temperature must be kept below -70 °C to prevent over-addition and the formation of borinic acid byproducts. Stir the mixture at this temperature for 2-3 hours.

-

Hydrolysis and Work-up: Allow the reaction to warm to room temperature. Slowly quench the reaction by adding it to a stirred solution of aqueous hydrochloric acid (e.g., 2 M HCl) cooled in an ice bath. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude cyclopropylboronic acid can often be purified by recrystallization or silica gel chromatography.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. audreyli.com [audreyli.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. シクロプロピルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

The Metabolic Stability of the 1-Cyclopropylethyl Group: An In-depth Technical Guide

Introduction: The Rise of the 1-Cyclopropylethyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Among the vast arsenal of structural motifs employed to achieve this, small aliphatic rings, particularly the cyclopropyl group, have gained significant traction.[1] The 1-cyclopropylethyl group, a specific embodiment of this strategy, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic fate. This guide provides a comprehensive technical overview of the metabolic stability potential of the 1-cyclopropylethyl group, intended for researchers, scientists, and drug development professionals. We will delve into the underlying mechanistic principles, present robust experimental protocols for evaluation, and discuss the strategic implications for drug design.

The inclusion of a cyclopropyl ring is often a deliberate strategy to enhance metabolic stability.[2] This is largely attributed to the inherent strength of its C-H bonds, which are shorter and stronger than those in more conventional alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] However, the metabolic landscape is complex, and the stability of the 1-cyclopropylethyl group is not absolute. A thorough understanding of its potential metabolic pathways, including the risks of bioactivation, is critical for its successful application in drug discovery.

Metabolic Pathways of the 1-Cyclopropylethyl Group: A Double-Edged Sword

The metabolism of the 1-cyclopropylethyl group is primarily governed by the enzymatic machinery of the liver, with cytochrome P450 (CYP) enzymes playing a central role.[4][5] While generally more resistant to metabolism than linear alkyl chains, this moiety can undergo several transformations that impact its stability and safety profile.

Oxidative Metabolism: The Primary Route

The most common metabolic pathway for the 1-cyclopropylethyl group is oxidation, catalyzed by CYP enzymes.[6] This can occur at several positions:

-

Hydroxylation of the Ethyl Chain: The methylene and methyl groups of the ethyl portion are susceptible to hydroxylation. This is often the most facile oxidation, leading to the formation of primary and secondary alcohols.

-

Hydroxylation of the Cyclopropyl Ring: Direct oxidation of the cyclopropyl ring can also occur, though it is generally less favored due to the higher C-H bond dissociation energy.[6]

-

Oxidation at the Tertiary Carbon: The carbon atom connecting the cyclopropyl ring and the ethyl group is a tertiary center and can be a site for hydroxylation.

Ring-Opening and Bioactivation: A Potential Liability

A more concerning metabolic fate of the 1-cyclopropylethyl group is the potential for ring-opening, which can lead to the formation of reactive metabolites.[6] This process is often initiated by a CYP-mediated hydrogen atom abstraction from the cyclopropyl ring, forming a cyclopropyl radical. This radical can then undergo a rapid ring-opening rearrangement to a more stable linear radical.[7] This reactive species can then be trapped by cellular nucleophiles, such as glutathione (GSH), to form stable adducts.[6] The formation of such adducts is a red flag in drug development as it can be associated with idiosyncratic adverse drug reactions.[6]

It is crucial to note that the propensity for ring-opening and bioactivation can be influenced by the surrounding chemical environment of the 1-cyclopropylethyl group. For instance, the presence of an adjacent amine group can significantly increase the risk of bioactivation.[6]

Caption: Potential metabolic pathways of the 1-cyclopropylethyl group.

Experimental Assessment of Metabolic Stability

A robust evaluation of the metabolic stability of drug candidates containing the 1-cyclopropylethyl group relies on a tiered in vitro experimental approach. The two most fundamental assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay provides a measure of the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily CYPs, present in liver microsomes.

Experimental Protocol: Liver Microsomal Stability Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes on ice.

-

Prepare a NADPH regenerating system solution.

-

Prepare a phosphate buffer solution (pH 7.4).

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

-

Data Presentation: Comparative Metabolic Stability in Human Liver Microsomes

| Compound | Moiety | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |

| Analog A | 1-Cyclopropylethyl | 45 | 15.4 |

| Analog B | Isopropyl | 20 | 34.7 |

| Analog C | tert-Butyl | >60 | <11.6 |

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as active uptake and efflux transporters.

Experimental Protocol: Hepatocyte Stability Assay

-

Cell Culture:

-

Thaw and culture cryopreserved human hepatocytes according to the supplier's protocol.

-

-

Incubation:

-

Incubate the cultured hepatocytes with the test compound (typically at 1 µM) in a suitable medium at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension and medium.

-

Quench the metabolic activity by adding ice-cold acetonitrile with an internal standard.

-

-

Sample Analysis:

-

Process the samples as described for the microsomal stability assay.

-

Analyze the supernatant by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the rate of disappearance of the parent compound to determine the half-life and intrinsic clearance.

-

Caption: General workflow for in vitro metabolic stability assays.

Screening for Reactive Metabolites: The Glutathione (GSH) Trapping Assay

Given the potential for bioactivation of the 1-cyclopropylethyl group, it is imperative to screen for the formation of reactive metabolites. The most common in vitro method for this is the glutathione (GSH) trapping assay.

Experimental Protocol: GSH Trapping Assay

-

Incubation:

-

Perform a liver microsomal incubation as described previously, but with the addition of a high concentration of glutathione (GSH, typically 5-10 mM) to the incubation mixture.

-

Include a control incubation without NADPH to identify any non-enzymatic adduct formation.

-

-

Sample Analysis:

-

After quenching the reaction, analyze the samples by LC-MS/MS.

-

Specifically search for the mass of the parent compound plus the mass of glutathione (or a fragment thereof) to identify potential GSH adducts.

-

-

Structural Elucidation:

-

If potential GSH adducts are detected, perform further structural characterization using high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to determine the site of GSH conjugation.

-

Structure-Metabolism Relationships and Strategic Considerations

The metabolic stability of the 1-cyclopropylethyl group is not an intrinsic property but is highly dependent on its chemical context. Medicinal chemists can strategically modify the parent molecule to mitigate metabolic liabilities.

-

Blocking Metabolic Hotspots: If hydroxylation of the ethyl chain is a major metabolic pathway, substitution at these positions with groups that are resistant to oxidation (e.g., fluorine) can enhance stability.

-

Modulating Electronic Properties: The electronic nature of the groups surrounding the 1-cyclopropylethyl moiety can influence the likelihood of CYP-mediated oxidation. Electron-withdrawing groups in proximity may decrease the susceptibility to oxidation.

-

Steric Hindrance: Introducing steric bulk near the 1-cyclopropylethyl group can hinder the access of metabolizing enzymes, thereby improving stability.

-

Bioisosteric Replacement: In cases where the 1-cyclopropylethyl group is identified as a significant metabolic liability, particularly with respect to reactive metabolite formation, its replacement with another group that maintains the desired pharmacological activity but has a more favorable metabolic profile may be necessary. For example, a gem-dimethyl group has been successfully used to replace a cyclopropyl ring to avert bioactivation.[6]

Conclusion: A Valuable Tool with Caveats

The 1-cyclopropylethyl group is a valuable tool in the medicinal chemist's toolbox for enhancing the metabolic stability and overall pharmacokinetic properties of drug candidates.[3] Its rigid structure and resistance to oxidative metabolism can lead to a longer in vivo half-life and improved bioavailability.[2] However, this guide underscores that the metabolic stability of this moiety is not guaranteed and must be rigorously evaluated on a case-by-case basis. The potential for CYP-mediated ring-opening and the formation of reactive metabolites is a significant liability that necessitates careful assessment using in vitro tools such as the GSH trapping assay. By understanding the underlying metabolic pathways and employing the experimental strategies outlined herein, researchers can harness the benefits of the 1-cyclopropylethyl group while mitigating its potential risks, ultimately contributing to the development of safer and more effective medicines.

References

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

-

Scott, J. S., & Jones, A. M. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 945–964. [Link]

-

Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964–10976. [Link]

-

Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. The FASEB Journal, 32(S1), lb385. [Link]

-

Murray, M. (2006). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism, 7(4), 349–363. [Link]

-

Guengerich, F. P., & Yoshimoto, F. K. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

-

Khan Academy. (2010, December 29). Cytochrome P450: Radicals in a Biochemical Setting [Video]. YouTube. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8897–8923. [Link]

-

Guengerich, F. P., Willard, R. J., Shea, J. P., Richards, L. E., & Macdonald, T. L. (1984). Mechanism-based inactivation of cytochrome P-450 by heteroatom-substituted cyclopropanes and formation of ring-opened products. Journal of the American Chemical Society, 106(21), 6446–6447. [Link]

- Bhatia, R., & Sharma, A. K. (2011).

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8897–8923. [Link]

-

Obach, R. S., Walker, G. S., & Miller, H. R. (2013). Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors. Xenobiotica, 43(11), 945–955. [Link]

-

El-Sayed, N. N. E., El-Malah, A. A., & Ali, M. M. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

-

Guengerich, F. P. (2009). Unusual Cytochrome P450 Enzymes and Reactions. Journal of Biological Chemistry, 284(45), 30841–30845. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

-

Politzer, P., & Murray, J. S. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Molecules, 24(17), 3119. [Link]

-

Obach, R. S., Walker, G. S., Miller, H. R., & Shipley, T. J. (2013). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 43(11), 945–955. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

-

Cerny, M. A., & Hanzlik, R. P. (2006). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Journal of the American Chemical Society, 128(10), 3346–3354. [Link]

-

LibreTexts. (2024). 1.5: Drug Metabolism. Chemistry LibreTexts. Retrieved from [Link]

-

Kumar, S., & Singh, P. (2018). Bioisosterism in Drug Discovery and Development - An Overview. Current Bioactive Compounds, 14(1), 16–33. [Link]

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura coupling conditions for 1-Cyclopropylethylboronic acid

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 1-Cyclopropylethylboronic Acid

Executive Summary

Coupling 1-Cyclopropylethylboronic acid (1-CPEBA) presents a "perfect storm" of challenges in palladium catalysis. As a secondary alkyl nucleophile, it suffers from slow transmetallation due to steric hindrance at the

This guide moves beyond standard aryl-aryl protocols (e.g., Pd(PPh3)4) which will fail for this substrate. Instead, we define two high-performance protocols utilizing bulky, electron-rich phosphine ligands (RuPhos and

Mechanistic Insight: The "Race Against Time"

To successfully couple 1-CPEBA, one must understand the kinetic competition at the heart of the catalytic cycle. The critical failure mode is not oxidative addition, but the stability of the alkyl-palladium intermediate.

The Challenge: -Hydride Elimination

Once the secondary alkyl group transmetallates onto the palladium center, the complex has two paths:[1]

-

Reductive Elimination (Desired): Forms the C-C bond.[2]

-

-Hydride Elimination (Parasitic): The Pd center strips a hydrogen from the

Figure 1: Catalytic Cycle & Kinetic Traps

Caption: The kinetic competition between productive Reductive Elimination (Green) and parasitic

Critical Parameter Optimization

The Ligand: Steric Bulk is Non-Negotiable

Standard ligands (PPh3, dppf) are too small. They allow the Pd-Alkyl complex to rotate into a conformation favorable for

-

RuPhos (Buchwald): The dialkylbiaryl structure creates a protective pocket, forcing the substrate into a geometry that favors reductive elimination.

-

(Fu): The extreme cone angle promotes the formation of mono-ligated Pd species (

The Boron Source: Acid vs. Ester

While the request specifies the Boronic Acid , secondary alkyl boronic acids are prone to protodeboronation (loss of boron) and dehydration (boroxine formation).

-

Recommendation: If the acid (1-CPEBA) is the starting material, use a biphasic system (Toluene/Water) to buffer the boroxine/acid equilibrium, or convert in situ to the Boronate Ester using pinacol.

Experimental Protocols

Protocol A: The "Buchwald" Method (Recommended for Robustness)

Best for: High yields, preventing isomerization, and broad substrate scope.

Materials:

-

Substrate: Aryl Bromide/Chloride (1.0 equiv)

-

Reagent: 1-Cyclopropylethylboronic acid (1.5 equiv)

-

Catalyst: RuPhos Pd G4 (2-5 mol%)

-

Note: If G4 is unavailable, use Pd(OAc)2 (5 mol%) + RuPhos (10 mol%).

-

-

Base:

(3.0 equiv) -

Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Workflow:

-

Charge: In a glovebox or under Ar flow, add Aryl Halide (1.0 mmol), 1-CPEBA (1.5 mmol), RuPhos Pd G4 (0.02 mmol), and

(3.0 mmol) to a reaction vial. -

Solvate: Add degassed Toluene (4.5 mL) and Water (0.5 mL).

-

Seal & Heat: Cap the vial (Teflon septum). Heat to 80°C for 12–24 hours with vigorous stirring (1000 rpm).

-

Why 80°C? Higher temps (>100°C) increase protodeboronation of the secondary alkyl group.

-

-

Monitor: Check LCMS for the product mass. Look for "M-2" peaks indicating alkene formation (elimination product).

-

Workup: Dilute with EtOAc, wash with water, dry over

, and concentrate.

Data Summary: Protocol A Expectations

| Parameter | Specification |

|---|---|

| Primary Side Product | Protodeboronation (Ar-H) |

| Isomerization Risk | Low (RuPhos suppresses chain walking) |

| Water Tolerance | High (Biphasic system helps solubilize base) |

Protocol B: The "Fu" Method (For Sterically Congested Partners)

Best for: Extremely hindered aryl halides (e.g., ortho-substituted) where transmetallation is the bottleneck.

Materials:

-

Catalyst:

(5 mol%) -

Base: CsF (2.0 equiv) or KOtBu (1.5 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

-

Preparation: This catalyst is air-sensitive. All solids must be weighed in a glovebox.

-

Charge: Add Aryl Halide, 1-CPEBA,

, and Base to the vial. -

Solvate: Add anhydrous Dioxane.

-

Reaction: Stir at RT to 60°C .

-

Insight: Greg Fu’s conditions often work at lower temperatures, which preserves the cyclopropyl ring integrity.

-

-

Quench: Filter through a silica plug immediately after completion to remove active Pd species.

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields.

Figure 2: Optimization Logic Flow

Caption: Diagnostic logic for common Suzuki coupling failure modes.

References

-

RuPhos for Secondary Alkyl Coupling

-

Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. Link

- Context: Describes the utility of Buchwald ligands (RuPhos/SPhos)

-

-

P(t-Bu)

-

Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002).[3] Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662-13663. Link

- Context: The foundational work for using tri-tert-butylphosphine to activ

-

-

Secondary Alkyl Boronic Acid Stability

-

Sandrock, D. L., Jean-Gérard, L., Chen, C. Y., Dreher, S. D., & Molander, G. A. (2010). Stereoselective Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. Journal of the American Chemical Society, 132(48), 17108-17110. Link

- Context: Discusses the stability issues of secondary alkyl boron species and the advantages of BF3K salts or esters.

-

-

Protodeboronation Mechanisms

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of 2,6-disubstituted arylboronic acids. Journal of the American Chemical Society, 139(37), 13156-13165. Link

- Context: While focused on aryls, the mechanistic insights on base-mediated decomposition apply directly to the fragility of the 1-CPEBA acid.

-

Sources

palladium-catalyzed cross-coupling using 1-Cyclopropylethylboronic acid

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Analysis

The incorporation of the 1-cyclopropylethyl motif is a high-value strategy in medicinal chemistry. It offers a unique combination of steric bulk, lipophilicity modulation, and metabolic stability (blocking

The Core Challenge:

1-Cyclopropylethylboronic acid is a secondary alkylboronic acid possessing

The Solution:

To achieve high yields and fidelity, the reaction kinetics must be manipulated to favor reductive elimination over

-

Bulky, Electron-Rich Ligands (Buchwald Type): Ligands like SPhos and RuPhos facilitate oxidative addition and, crucially, accelerate reductive elimination due to steric crowding.

-

Boronate Derivatives: Converting the unstable boronic acid to a pinacol ester (BPin) or potassium trifluoroborate (BF3K) salt significantly enhances stability and shelf-life.

Part 2: Mechanistic Insight & Causality

Understanding the "Race Against Time" in the catalytic cycle is essential for troubleshooting.

The "Danger Zone": -Hydride Elimination

Once the transmetalation occurs, the Palladium center is bonded to the secondary alkyl group. At this stage, two pathways compete:

-

Path A (Desired): Reductive Elimination

Product + Pd(0) -

Path B (Undesired):

-Hydride Elimination

For 1-cyclopropylethyl substrates, Path B is driven by the presence of

Visualizing the Competition

The following diagram illustrates the catalytic cycle and the critical decision points where ligand choice dictates the outcome.

Caption: The "Danger Zone" (Red) represents the critical competition. Bulky ligands accelerate the Green path.

Part 3: Experimental Protocols

Pre-requisite: Reagent Stability

Commercially available 1-cyclopropylethylboronic acid is often supplied as the pinacol ester or should be converted to it immediately. The free acid degrades rapidly.

-

Recommendation: Use 1-Cyclopropylethylboronic acid pinacol ester for all protocols below.

Protocol A: The "Gold Standard" (High Difficulty Substrates)

This protocol utilizes SPhos Pd G3 or RuPhos Pd G3 , which are precatalysts that generate the active mono-ligated Pd(0) species efficiently. This is the most robust method for secondary alkyl coupling.

Materials:

-

Aryl Halide (1.0 equiv)

-

1-Cyclopropylethylboronic acid pinacol ester (1.2 - 1.5 equiv)

-

Catalyst: SPhos Pd G3 (2-5 mol%) [CAS: 1445085-55-1]

-

Base: Potassium Phosphate Tribasic (K3PO4), anhydrous (3.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronate Ester (1.2 mmol), SPhos Pd G3 (0.02 mmol), and K3PO4 (3.0 mmol).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times (Critical: Oxygen poisons the catalyst).

-

Solvent Addition: Add degassed Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.

-

Reaction: Place the vial in a pre-heated block at 90°C - 100°C . Stir vigorously (1000 rpm) for 12-18 hours.

-

Note: Vigorous stirring is essential for the biphasic system.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc. Dry organics over MgSO4, filter, and concentrate.

-

Purification: Flash column chromatography.

Protocol B: The "Standard" (Robust Substrates)

For electron-deficient aryl chlorides or bromides where oxidative addition is facile, the standard Pd(dppf) conditions often suffice and are more cost-effective.

Materials:

-

Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)

-

Base: K2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Combine Aryl Halide, Boronate Ester, Pd(dppf)Cl2, and K2CO3 in a vial.

-

Evacuate/Backfill with Argon.

-

Add Dioxane/Water mixture.

-

Heat to 80°C for 4-16 hours.

-

Caution: If significant isomerization (alkene formation) is observed by LCMS, switch immediately to Protocol A.

Part 4: Data & Troubleshooting

Optimization Matrix

Use this table to guide your condition screening if the initial protocols fail.

| Variable | Recommendation | Rationale |

| Ligand | SPhos > RuPhos > XPhos | SPhos is exceptionally good at promoting reductive elimination for secondary alkyls. |

| Base | K3PO4 > K2CO3 > Cs2CO3 | Anhydrous phosphate provides the optimal basicity without promoting excessive protodeboronation. |

| Solvent | Toluene/H2O > Dioxane/H2O | Biphasic toluene systems often suppress protodeboronation better than miscible ethers. |

| Additives | None | Avoid additives like CuI unless specifically required for a Stille-type hybrid, as they can complicate the mechanism. |

Common Issues & Fixes

| Symptom | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation or Slow Ox-Add | Increase Temp to 110°C; Switch to XPhos Pd G3 for aryl chlorides. |

| Protodeboronation (Ar-H observed) | Boronate instability | Use excess boronate (2.0 equiv) ; Reduce water content (use 20:1 ratio); Lower temp to 80°C. |

| Isomerization (Vinylcyclopropane) | CRITICAL: Switch to SPhos or RuPhos . Increase catalyst loading to speed up the cycle. | |

| Homocoupling (Ar-Ar) | Oxidative homocoupling | Ensure rigorous degassing of solvents. Oxygen promotes homocoupling. |

Part 5: References

-

Suzuki-Miyaura Cross-Coupling of Secondary Alkylboronic Acids:

-

Citation: Doucet, H. (2008). "Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives." European Journal of Organic Chemistry.[2]

-

Relevance: Foundational review on the challenges of secondary alkyl coupling.

-

-

SPhos/RuPhos Ligand Efficacy:

-

Citation: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Secondary Alkylboronic Acids." Journal of the American Chemical Society, 130(24), 7538–7539.

-

Relevance: Establishes SPhos/RuPhos as the premier ligands for preventing beta-hydride elimination in secondary alkyl substrates.

-

-

Specific Application to Cyclopropyl-Alkyl Motifs:

-

Citation: Patents US12297203B2 & US20240262826A1.

-

Relevance: Validates the use of Pd(dppf) and SPhos conditions for 1-cyclopropylethyl boronate esters in active pharmaceutical ingredient (API) synthesis.

-

-

Preparation of Pinacol Esters:

-

Citation: Li, H., et al. (2020). "Synthesis of Arylboronic Pinacol Esters." Organic Syntheses, 97, 1-11.[3] (General methodology adapted for alkyl systems via Grignard).

-

Relevance: Provides context for converting unstable acids to esters.

-

Sources

Application Notes & Protocols: A Guide to sp³-sp² Cross-Coupling with 1-Cyclopropylethylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Three-Dimensionality in Modern Chemistry

The landscape of medicinal chemistry is increasingly focused on molecules with greater three-dimensional complexity. The introduction of sp³-hybridized centers into flat, aromatic sp² systems can significantly enhance pharmacological properties such as solubility, metabolic stability, and binding affinity. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, has been pivotal in forging C(sp²)-C(sp²) bonds.[1] However, extending this powerful methodology to the coupling of sp³-hybridized alkylboron reagents, particularly secondary systems, presents a unique set of challenges that necessitate carefully designed protocols.

This guide provides a detailed protocol and mechanistic insights for the sp³-sp² Suzuki-Miyaura cross-coupling of 1-cyclopropylethylboronic acid with aryl halides. This specific substrate is of interest due to the prevalence of the cyclopropyl motif in pharmaceuticals, where it can act as a metabolically stable bioisostere for various functional groups. The protocol herein is designed to be a robust starting point for researchers looking to incorporate this valuable structural unit into their target molecules.

The Mechanistic Nuances of sp³-sp² Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] While the fundamental pathway is conserved in sp³-sp² couplings, the nature of the alkylboron reagent introduces specific challenges that must be addressed through careful selection of reaction parameters.

1. Oxidative Addition: A Pd(0) complex initiates the cycle by inserting into the aryl-halide bond, forming a Pd(II) intermediate. The reactivity of the aryl halide follows the general trend of I > Br > Cl > F.[3] For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is crucial to facilitate this step.

2. Transmetalation: This is often the rate-limiting step in sp³-sp² couplings. The alkyl group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[4] A significant competing pathway for secondary alkyl groups is β-hydride elimination , where a hydrogen atom on the carbon adjacent to the palladium-bound carbon is eliminated, leading to the formation of an alkene and a palladium-hydride species. This side reaction is a primary cause of low yields and the formation of undesired byproducts.

3. Reductive Elimination: The final step involves the formation of the new C(sp³)-C(sp²) bond and regeneration of the Pd(0) catalyst. This step is typically fast for alkyl-aryl coupling partners.

Visualizing the Catalytic Cycle

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle for sp³-sp² coupling.

Key Considerations for Coupling with 1-Cyclopropylethylboronic Acid

The structure of 1-cyclopropylethylboronic acid, a secondary alkylboronic acid containing β-hydrogens, necessitates specific strategies to ensure a successful reaction.

-

Stability of the Boron Reagent: Secondary alkylboronic acids can be prone to decomposition. For improved stability and handling, it is often advantageous to convert them to their corresponding potassium trifluoroborate salts or boronic esters (e.g., pinacol ester).[5] Potassium trifluoroborates are generally stable, crystalline solids that can be easily handled and stored.[6]

-

Choice of Catalyst and Ligand: To overcome the challenges of slow oxidative addition (especially with aryl chlorides) and to suppress β-hydride elimination, the choice of the palladium catalyst and phosphine ligand is critical.

-

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

-

Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective. Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and n-BuPAd₂ (n-butyldiadamantylphosphine) have demonstrated excellent performance in couplings of secondary alkylboron reagents.[7][8] These ligands promote the desired reductive elimination over β-hydride elimination.

-

-

Base and Solvent System: The base is crucial for the formation of the active boronate species, and the solvent influences the solubility of the reagents and the reaction rate.

-

Base: Strong, non-nucleophilic bases are generally preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices.[9]

-

Solvent: A mixture of an organic solvent and water is typically used. A combination of tetrahydrofuran (THF) and water or toluene and water can be effective. The aqueous component facilitates the dissolution of the base and the formation of the boronate.[10]

-

Recommended Protocol: sp³-sp² Coupling of 1-Cyclopropylethylboronic Acid with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates. It is recommended to perform the reaction on a small scale first to determine the optimal conditions. For enhanced stability, this protocol utilizes the potassium trifluoroborate salt of 1-cyclopropylethylboronic acid.

Preparation of Potassium 1-Cyclopropylethyltrifluoroborate

-

Dissolve 1-cyclopropylethylboronic acid (1.0 equiv) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.5 equiv) dropwise.[6]

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Remove the solvent in vacuo.

-

Extract the resulting solid with hot acetone or acetonitrile to isolate the potassium trifluoroborate salt.

Cross-Coupling Reaction

Figure 2. Experimental workflow for the sp³-sp² Suzuki-Miyaura cross-coupling.

Materials and Reagents:

| Reagent/Material | Purpose |

| Aryl halide (e.g., aryl bromide or chloride) | Electrophilic coupling partner |

| Potassium 1-cyclopropylethyltrifluoroborate | Nucleophilic coupling partner |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst precursor |

| XPhos or n-BuPAd₂ | Ligand |

| Cesium carbonate (Cs₂CO₃) | Base |

| Tetrahydrofuran (THF) or Toluene, anhydrous | Organic solvent |

| Water, degassed | Co-solvent |

| Reaction vessel (e.g., Schlenk tube or vial) | Reaction container |

| Magnetic stirrer and hotplate | For mixing and heating |

| Inert gas supply (Argon or Nitrogen) | To maintain an inert atmosphere |

Stoichiometry and Loading:

| Component | Stoichiometry (equiv) | Catalyst Loading (mol%) |

| Aryl halide | 1.0 | - |

| Potassium 1-cyclopropylethyltrifluoroborate | 1.5 | - |

| Pd(OAc)₂ | - | 2-4 |

| Ligand (e.g., XPhos) | - | 4-8 (1:2 Pd:Ligand ratio) |

| Cs₂CO₃ | 3.0 | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium 1-cyclopropylethyltrifluoroborate (1.5 equiv), Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and cesium carbonate (3.0 equiv).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.

-

Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., THF or toluene) and degassed water to achieve the desired solvent ratio (typically between 5:1 to 10:1 organic:water).

-

Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 80-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-cyclopropylethyl-substituted arene.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inefficient oxidative addition (especially with aryl chlorides). | Increase temperature. Switch to a more electron-rich ligand (e.g., from XPhos to n-BuPAd₂).[7] Use an aryl bromide or iodide if possible. |

| Catalyst decomposition. | Ensure rigorous exclusion of oxygen. Use a pre-catalyst system. | |

| β-Hydride Elimination | Suboptimal ligand or reaction temperature. | Use a bulkier ligand. Lower the reaction temperature. |

| Protodeboronation | Presence of excess water or protic sources. | Use the trifluoroborate salt. Ensure anhydrous organic solvent. Minimize the amount of water in the co-solvent mixture. |

| Homocoupling | Side reaction of the boronic acid or aryl halide. | Lower catalyst loading. Adjust the stoichiometry of the coupling partners. |

Conclusion

The sp³-sp² Suzuki-Miyaura cross-coupling of 1-cyclopropylethylboronic acid (or its trifluoroborate salt) is a powerful method for introducing valuable three-dimensional structural motifs into aromatic systems. Success in this transformation hinges on a rational selection of catalyst, ligand, base, and solvent to favor the desired catalytic cycle over competing side reactions like β-hydride elimination. By understanding the mechanistic principles and following a robust experimental protocol, researchers can effectively leverage this reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Molander, G. A.; Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. J. Org. Chem.2008 , 73 (19), 7481–7485. [Link]

-

Soderquist, J. A., et al. Aryl and vinyl cyclopropanes through the in situ generation of B-cyclopropyl-9-BBN and its Suzuki–Miyaura coupling. Tetrahedron Lett.2003 , 44 (33), 6257-6260. [Link]

-

Wang, L., et al. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein J. Org. Chem.2012 , 8, 1319-1325. [Link]

-

Organic Chemistry Portal. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. [Link]

-

Ou-Yang, J.-P., et al. Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers. ChemistryOpen2021 , 10 (1), 10-14. [Link]

-

Biffis, A., et al. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Molecules2014 , 19 (10), 16362-16373. [Link]

-

Dreher, S. D., et al. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. J. Am. Chem. Soc.2008 , 130 (3), 912–913. [Link]

-

Molander, G. A.; Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. J. Org. Chem.2008 , 73 (19), 7481–7485. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mondal, S., et al. Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. J. Phys. Chem. A2013 , 117 (36), 8756–8767. [Link]

-

Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Top. Organomet. Chem.2009 , 29, 1–35. [Link]

-

Liu, J., et al. Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Biaryl Atropisomers. ChemRxiv. 2023 . [Link]

-

Molander, G. A., et al. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. J. Org. Chem.2009 , 74 (15), 5446–5450. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 10. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Incorporating 1-Cyclopropylethylboronic Acid in Medicinal Chemistry

Introduction: The Strategic Value of the Cyclopropyl Moiety

In modern drug discovery, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1][2] Its incorporation into a drug candidate can profoundly and beneficially impact its pharmacological profile. The three-membered ring's inherent strain results in shorter, stronger, and more polarized C-H bonds.[3] This unique geometry and electronic character confers several key advantages:

-

Enhanced Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][3] This can increase a compound's half-life and bioavailability.

-

Improved Potency and Binding: The rigid structure of the cyclopropyl ring acts as a conformational constraint, locking a molecule into its bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity for its biological target.[1]

-

Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisostere for other common groups like gem-dimethyl or vinyl moieties to fine-tune critical properties such as lipophilicity (LogP) and aqueous solubility, thereby optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

1-Cyclopropylethylboronic acid is a key building block that enables the direct installation of the valuable 1-cyclopropylethyl fragment onto aromatic and heteroaromatic cores via robust and versatile cross-coupling methodologies. This guide provides a detailed overview of its application, focusing on the Suzuki-Miyaura cross-coupling reaction, and offers practical protocols for its successful implementation in a research setting.

Physicochemical Properties and Handling

Proper handling and storage of boronic acids are critical for ensuring their reactivity and obtaining reproducible results. Alkylboronic acids, in particular, can be susceptible to environmental factors.

| Property | Value |

| Chemical Formula | C₅H₁₁BO₂ |

| Molecular Weight | 113.95 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1256355-63-3 |

Storage and Handling Recommendations:

-

Anhydrous Conditions: Boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines, through the loss of water. While boroxines are also competent coupling partners, the exact ratio of acid to boroxine can be difficult to determine and may affect reaction stoichiometry.[4] Therefore, it is recommended to store 1-Cyclopropylethylboronic acid in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidative Stability: Boronic acids can be susceptible to oxidation.[5][6] Avoid prolonged exposure to air and store in a tightly sealed container in a cool, dark place.

-

Weighing: Due to its potential to absorb moisture, it is advisable to weigh the reagent quickly and in a low-humidity environment if possible.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp³) bonds with high efficiency and broad functional group tolerance.[7][8] 1-Cyclopropylethylboronic acid is an excellent substrate for this reaction, allowing for its coupling with a wide variety of aryl and heteroaryl halides or triflates.

Mechanistic Overview

The catalytic cycle is generally understood to proceed through three key steps:[8][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄), forming a boronate species. This species then transfers the cyclopropylethyl group to the palladium center, displacing the halide.[10]

-

Reductive Elimination: The two organic fragments (aryl and cyclopropylethyl) on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Detailed Protocol: Suzuki-Miyaura Coupling of 1-Cyclopropylethylboronic acid with an Aryl Bromide

This protocol provides a general procedure that serves as an excellent starting point for optimization. The choice of catalyst, ligand, base, and solvent can be critical, especially for challenging substrates.

Materials and Reagents

-

Aryl bromide (1.0 eq.)

-

1-Cyclopropylethylboronic acid (1.5 eq.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq.)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Equipment

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Inert atmosphere line (Argon or Nitrogen)

-

Syringes and needles

-

Standard glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)

-

Rotary evaporator

-

Flash chromatography system

Experimental Workflow Diagram

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 1-Cyclopropylethylboronic acid (1.5 mmol, 1.5 eq.), K₃PO₄ (3.0 mmol, 3.0 eq.), Pd(OAc)₂ (0.02 mmol, 0.02 eq.), and SPhos (0.04 mmol, 0.04 eq.).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. K₃PO₄ is an effective base for activating the boronic acid.[9] Pd(OAc)₂ is a common palladium precursor, and SPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition and reductive elimination steps, particularly for sterically hindered secondary alkylboronic acids.[7]

-

-